molecular formula C6H10BF3KN B13550159 Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide CAS No. 2803127-27-5

Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide

Cat. No.: B13550159
CAS No.: 2803127-27-5
M. Wt: 203.06 g/mol
InChI Key: KFZSQUJUKMHZQK-UHFFFAOYSA-N
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Description

Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide is a chemical compound with the molecular formula C6H10BF3KN and a molecular weight of 203.0548 g/mol . This compound is part of the organotrifluoroborate family, which is known for its stability and utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

The synthesis of Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) under specific conditions . This method is efficient and yields a stable organotrifluoroborate salt. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide is known to undergo various chemical reactions, including:

Scientific Research Applications

Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling . This process, known as transmetalation, is a key step in forming carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide can be compared with other organotrifluoroborate salts, such as potassium phenyltrifluoroborate and potassium methyltrifluoroborate . These compounds share similar stability and reactivity profiles but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific cyano and methyl substituents, which can provide distinct reactivity patterns in synthetic applications.

Properties

CAS No.

2803127-27-5

Molecular Formula

C6H10BF3KN

Molecular Weight

203.06 g/mol

IUPAC Name

potassium;(4-cyano-2-methylbutan-2-yl)-trifluoroboranuide

InChI

InChI=1S/C6H10BF3N.K/c1-6(2,4-3-5-11)7(8,9)10;/h3-4H2,1-2H3;/q-1;+1

InChI Key

KFZSQUJUKMHZQK-UHFFFAOYSA-N

Canonical SMILES

[B-](C(C)(C)CCC#N)(F)(F)F.[K+]

Origin of Product

United States

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